5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine
Overview
Description
5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine is a complex organic compound that features a triazole ring, sulfonyl group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of Aromatic Rings: The aromatic rings can be introduced through substitution reactions, often using halogenated aromatic compounds and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aromatic sites.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogenated aromatics and strong bases or acids are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce sulfides.
Scientific Research Applications
5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its complex structure and functional groups.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as polymers and coatings.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring and sulfonyl group are key functional groups that interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used in the production of polysulfone plastics and has similar structural features.
4-Chlorodiphenyl ether: Another compound with chlorinated aromatic rings, used in various chemical applications.
Uniqueness
5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring, sulfonyl group, and multiple aromatic rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O3S/c1-31-19-10-2-15(3-11-19)14-25-22-26-21(16-4-6-17(23)7-5-16)27-28(22)32(29,30)20-12-8-18(24)9-13-20/h2-13H,14H2,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJPVIVGAUBUDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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